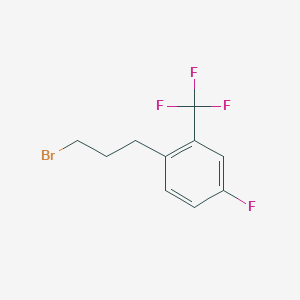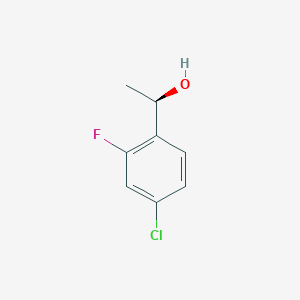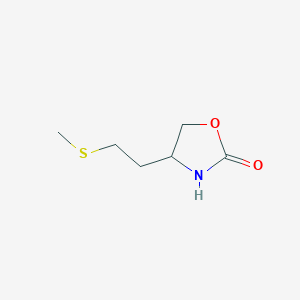![molecular formula C13H18ClNO3 B13607026 tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-hydroxyethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyethyl group in tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of carbamates.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting enzymes or receptors that interact with carbamate groups.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The chloro group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
相似化合物的比较
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the chloro group.
tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure but lacks the hydroxyethyl group.
tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate: Similar structure but the hydroxy group is directly attached to the phenyl ring.
Uniqueness: tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate is unique due to the presence of both the chloro and hydroxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The chloro group enhances its reactivity in substitution reactions, while the hydroxyethyl group improves its solubility and potential interactions with biological targets.
属性
分子式 |
C13H18ClNO3 |
|---|---|
分子量 |
271.74 g/mol |
IUPAC 名称 |
tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-10-5-4-9(6-7-16)11(14)8-10/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
InChI 键 |
VNSCQDCAADKASD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


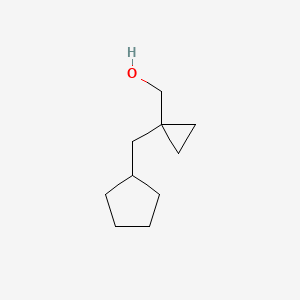
![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)
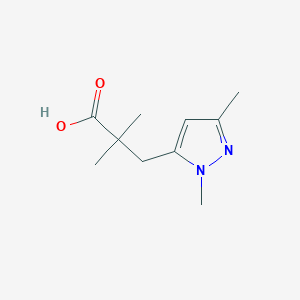
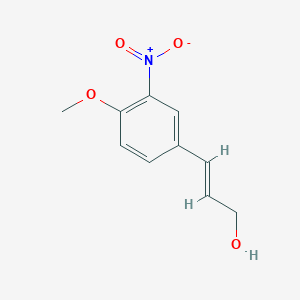
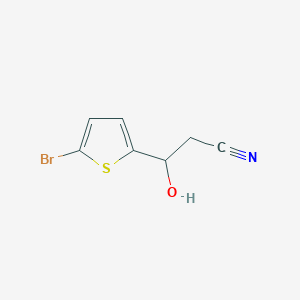
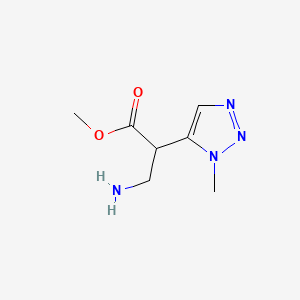
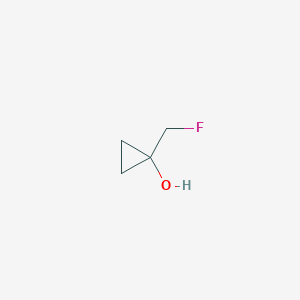
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)


